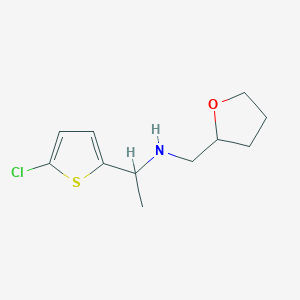
2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanamine is an organic compound that belongs to the class of heterocyclic amines It features a pyrazole ring substituted with a 4-chlorophenyl group and an ethanamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanamine typically involves the formation of the pyrazole ring followed by the introduction of the chlorophenyl group and the ethanamine side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring. The chlorophenyl group can be introduced via electrophilic aromatic substitution, and the ethanamine side chain can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)ethylamine: This compound shares the chlorophenyl group but lacks the pyrazole ring.
4-Chlorophenethylamine: Similar to 2-(4-Chlorophenyl)ethylamine but with a different substitution pattern.
1-(4-Chlorophenyl)-1H-pyrazole: Contains the pyrazole ring and chlorophenyl group but lacks the ethanamine side chain.
Uniqueness
2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanamine is unique due to the combination of its pyrazole ring, chlorophenyl group, and ethanamine side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C11H12ClN3 |
|---|---|
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
2-[5-(4-chlorophenyl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C11H12ClN3/c12-10-3-1-9(2-4-10)11-5-7-14-15(11)8-6-13/h1-5,7H,6,8,13H2 |
Clave InChI |
RNTKEWPIHWLPPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=NN2CCN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13010951.png)
![methyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B13010955.png)
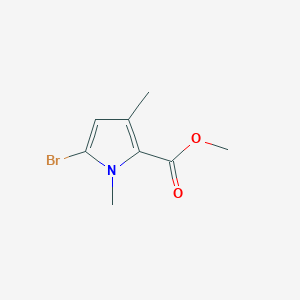
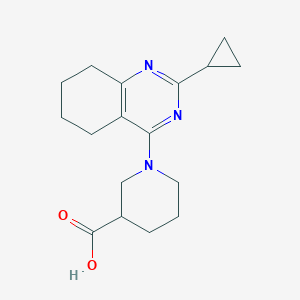

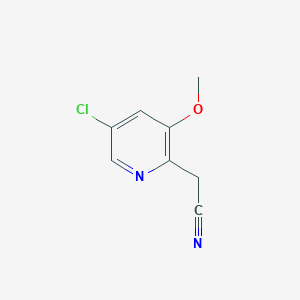
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13010984.png)
![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13010988.png)

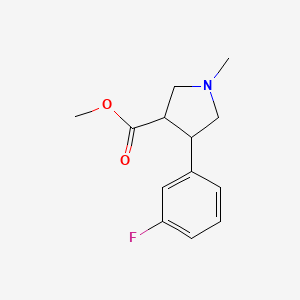
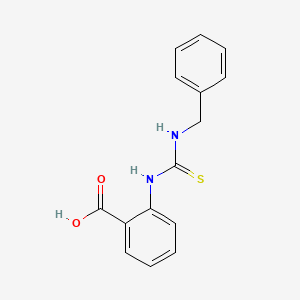
![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)

